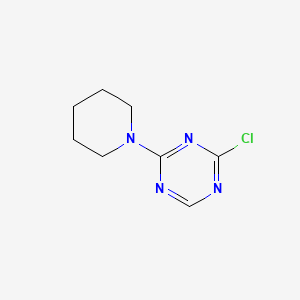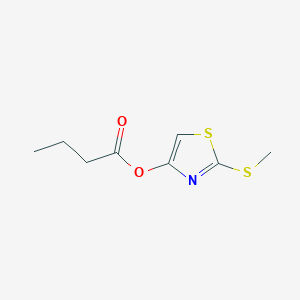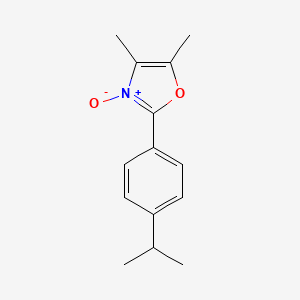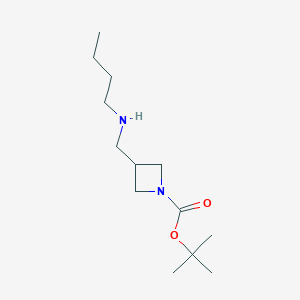
Celosin L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Celosin L is a triterpenoid saponin with hepatoprotective activity. It is known for its protective effects against acetaminophen (APAP)-induced hepatotoxicity in HepG2 cells . This compound is derived from the seeds of Celosia argentea L., a plant belonging to the Amaranthaceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The isolation of Celosin L involves dereplication-guided isolation techniques using high-performance liquid chromatography coupled with electrospray ionization tandem quadrupole-time-of-flight mass spectrometry . The seeds of Celosia argentea L. are typically used as the starting material for extraction.
Industrial Production Methods
the extraction process from natural sources like Semen Celosiae involves solvent extraction, purification, and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Celosin L undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Celosin L has a wide range of scientific research applications, including:
Mechanism of Action
Celosin L exerts its effects through several molecular targets and pathways. It exhibits hepatoprotective activity by reducing oxidative stress and apoptosis in hepatocytes. The compound enhances cell viability and decreases reactive oxygen species generation and cell apoptosis rate in HepG2 cells . Additionally, it modulates the levels of key proteins involved in oxidative stress and apoptosis, such as superoxide dismutase 1 (SOD1) and Beclin 1 .
Comparison with Similar Compounds
Celosin L is unique among triterpenoid saponins due to its specific hepatoprotective and neuroprotective properties. Similar compounds include:
Properties
Molecular Formula |
C47H74O20 |
|---|---|
Molecular Weight |
959.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O20/c1-42(2)11-13-47(41(61)67-39-31(56)29(54)28(53)24(17-48)63-39)14-12-45(5)20(21(47)15-42)7-8-26-43(3)16-22(50)36(44(4,19-49)25(43)9-10-46(26,45)6)66-40-33(58)34(32(57)35(65-40)37(59)60)64-38-30(55)27(52)23(51)18-62-38/h7,21-36,38-40,48-58H,8-19H2,1-6H3,(H,59,60)/t21-,22+,23+,24+,25+,26+,27-,28+,29-,30+,31+,32-,33+,34-,35-,36+,38-,39-,40-,43-,44+,45+,46+,47-/m0/s1 |
InChI Key |
YFXPKBDNCPHFQY-KMKJCONPSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@H]([C@]3(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)


![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)



![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)


![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)


